![molecular formula C21H22N2O5 B2561945 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide CAS No. 954624-38-5](/img/structure/B2561945.png)

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

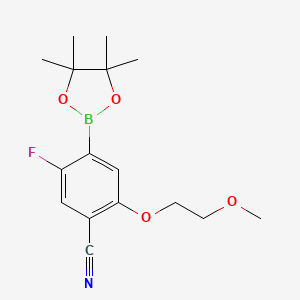

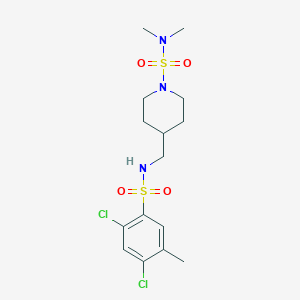

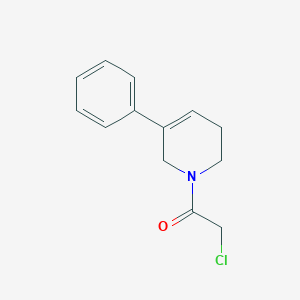

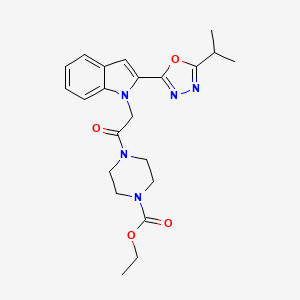

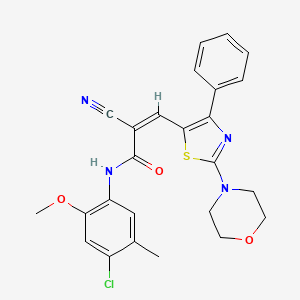

“N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many organic compounds . The compound also features a pyrrolidinone ring, a common feature in many pharmaceuticals and biologically active molecules .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of salicylic acids and acetylenic esters, mediated by CuI and NaHCO3 in acetonitrile . The amidation of the synthesized 1,3-benzodioxinones with primary amines can afford the corresponding salicylamides .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzo[d][1,3]dioxol-5-yl group, a pyrrolidinone ring, and a tolyloxy group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of salicylic acids and acetylenic esters, followed by amidation with primary amines . These reactions are typically mediated by CuI and NaHCO3 in acetonitrile .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be predicted based on its functional groups. For example, the presence of the benzo[d][1,3]dioxol-5-yl group suggests that the compound may be aromatic and potentially bioactive .Scientific Research Applications

Photocatalytic Transformations

One study explored the photocatalytic transformations of lactams and amides, including derivatives similar to our compound of interest, into imides and hydroperoxides. This process highlights the potential of such compounds in synthetic organic chemistry, particularly in the context of introducing functional groups and constructing complex molecules through photooxidation reactions (Gramain, Remuson, & Troin, 1979).

Pharmacological Characterization

Another research domain involves the pharmacological characterization of compounds for their interaction with biological targets. For instance, a study identified a selective antagonist ligand for A2B adenosine receptors, indicating the compound's potential in biomedical research for understanding receptor-ligand interactions and therapeutic applications (Baraldi et al., 2004).

Material Science and Organic Synthesis

The interaction of similar compounds with methyl(organyl)dichlorosilanes leading to the formation of heterocycles underscores their role in material science and the development of novel organic synthesis methodologies. These findings open avenues for the synthesis of materials with potential applications in electronics, pharmaceuticals, and more (Lazareva et al., 2017).

Drug Discovery and Development

Compounds like N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide also find applications in drug discovery and development. Their structural and functional characterization can lead to the identification of novel drug candidates with specific pharmacological activities. Research efforts in this area focus on elucidating the biological activities, mechanisms of action, and potential therapeutic uses of these compounds in various diseases (Ohbuchi et al., 2009).

Computational Chemistry and Molecular Docking

Finally, studies utilizing computational chemistry and molecular docking to investigate the interactions of such compounds with biological targets contribute to the understanding of their potential therapeutic applications. This approach is instrumental in rational drug design, allowing for the prediction of binding affinities and functional outcomes of compound-target interactions (Fahim & Ismael, 2021).

Future Directions

Mechanism of Action

Target of action

Compounds with a benzo[d][1,3]dioxol-5-yl structure are often found in various natural and synthetic molecules exhibiting a broad spectrum of biological activity . They could potentially interact with a variety of cellular targets, including proteins, enzymes, or receptors, depending on the specific functional groups present in the molecule.

Properties

IUPAC Name |

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-14-2-5-17(6-3-14)26-12-20(24)22-10-15-8-21(25)23(11-15)16-4-7-18-19(9-16)28-13-27-18/h2-7,9,15H,8,10-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDVGPRJSLVNSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2561875.png)

![Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]amino]benzoate](/img/structure/B2561878.png)

![3,4,5-triethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2561879.png)

![5-(2-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2561881.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide](/img/structure/B2561882.png)

![1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2561885.png)